molecular formula C30H31FO10S B13445203 [3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate

[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate

Cat. No.: B13445203
M. Wt: 602.6 g/mol
InChI Key: OMIKBHRRNAGWSG-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes acetoxy groups, a benzothiophene moiety, and a fluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, formation of the oxane ring, and introduction of the benzothiophene and fluorophenyl groups. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetoxy groups.

    Reduction: Reduction reactions may target the benzothiophene moiety or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation reagents like bromine or chlorine can be used, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its unique structure may offer therapeutic benefits in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [3,4,5-Trihydroxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate
  • [3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-chlorophenyl]-6-methoxyoxan-2-yl]methyl acetate

Uniqueness

The uniqueness of [3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C30H31FO10S

Molecular Weight

602.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C30H31FO10S/c1-16(32)37-15-25-27(38-17(2)33)28(39-18(3)34)29(40-19(4)35)30(36-5,41-25)22-10-11-24(31)21(12-22)14-23-13-20-8-6-7-9-26(20)42-23/h6-13,25,27-29H,14-15H2,1-5H3

InChI Key

OMIKBHRRNAGWSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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